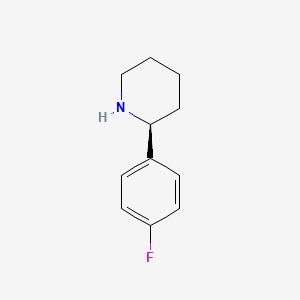

(2S)-2-(4-fluorophenyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-fluorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQQDIGGISSSQO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427419 | |

| Record name | (S)-2-(4-Fluoro-phenyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187468-21-8 | |

| Record name | (S)-2-(4-Fluoro-phenyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Stereocontrol of 2s 2 4 Fluorophenyl Piperidine and Its Analogs

Asymmetric Synthesis Approaches to the (2S)-Configuration

Achieving the specific (2S)-stereochemistry in 2-(4-fluorophenyl)piperidine (B1364552) necessitates the use of asymmetric synthesis strategies. These methods guide the formation of the desired enantiomer over its counterpart, a critical step for producing compounds with specific biological activities. rsc.org Key approaches include enantioselective catalytic hydrogenation, organocatalytic reactions, and intramolecular cyclizations.

Enantioselective Catalytic Hydrogenation of Pyridinium (B92312) Salts

A prominent method for synthesizing chiral piperidines is the enantioselective catalytic hydrogenation of the corresponding aromatic precursors, pyridinium salts. This transformation involves the addition of hydrogen across the pyridine (B92270) ring, guided by a chiral catalyst to produce the desired stereoisomer with high enantiomeric excess. nih.gov

Iridium-based catalysts have proven effective in the asymmetric hydrogenation of various substrates, including olefins and N-iminopyridinium ylides, to yield chiral piperidine (B6355638) derivatives. acs.org While initial attempts with some iridium catalysts resulted in high conversion but low enantioselectivity, the use of specialized ligands, such as those from the PHOX family, has shown significant promise. acs.org Specifically, iridium complexes incorporating chiral P,N ligands are capable of overcoming limitations seen with other catalysts, enabling the hydrogenation of a broad range of unfunctionalized olefins with excellent enantioselectivity. acs.org For instance, the di(4-fluorophenyl)phosphino derivative has been identified as an optimal ligand in terms of both enantioselectivity and yield for the synthesis of chiral piperidines. acs.org

Furthermore, iridium-catalyzed systems have been successfully applied to the complete hydrogenation of pyrimidinium salts, affording fully saturated chiral hexahydropyrimidines with high yields and enantioselectivities under mild conditions and without the need for additives. rsc.org The development of catalysts like Ir-SpiroPAP has also enabled the highly efficient asymmetric hydrogenation of racemic α-substituted lactones to produce chiral diols, showcasing the versatility of iridium catalysts in creating stereogenic centers. rsc.org

| Catalyst System | Substrate Type | Key Features |

| Ir-PHOX Ligands | N-iminopyridinium ylides | High enantioselectivity and yield for chiral piperidines. acs.org |

| Ir/(S,S)-f-Binaphane | Pyrimidinium salts | High yields and enantioselectivities for hexahydropyrimidines. rsc.org |

| Ir-SpiroPAP | Racemic α-substituted lactones | High yield and enantioselectivity for chiral diols via DKR. rsc.org |

Ruthenium(II)-based catalysts are highly effective for the asymmetric hydrogenation of various unsaturated compounds, including 2-pyridyl substituted alkenes, leading to the formation of chiral piperidine precursors. nih.gov The Ru-DTBM-segphos catalytic system, for example, demonstrates high efficiency and enantioselectivity in the hydrogenation of pyridine-pyrroline trisubstituted alkenes under low hydrogen pressure and slightly elevated temperatures. nih.gov Mechanistic studies suggest that the addition of H₂ is the rate-determining step, while the subsequent alkene insertion determines the enantioselectivity. nih.gov

These ruthenium-catalyzed systems are robust and exhibit broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the pyridine ring, consistently achieving high conversions and enantiomeric excesses. nih.gov The development of ruthenium catalysts for oxidative C-H bond functionalization further highlights their versatility in synthesizing complex heterocyclic structures like 2-pyridones. acs.org

| Catalyst System | Substrate Type | Conditions | Outcome |

| Ru-DTBM-segphos | Pyridine-pyrroline trisubstituted olefins | 25 psi H₂, 50 °C | Nearly quantitative conversion, ≥90% ee. nih.gov |

| Cinchona alkaloid-based NNP ligands with Ru | Aromatic and heteroaromatic ketones | Mild conditions | Up to 99.9% ee for chiral alcohols. rsc.org |

| (R/S)-RuCl[(p-cymene)(BINAP)]Cl | N-heteroaryl vinyl ethers | Mild conditions | Good to excellent enantioselectivities. rsc.org |

Palladium catalysts are instrumental in the synthesis of fluorinated piperidines through the hydrogenation of pyridine precursors. A significant challenge in the hydrogenation of pyridines is the potential for catalyst deactivation due to coordination of the nitrogen atom to the palladium surface. mdpi.com This issue can be overcome by converting the pyridine to a pyridinium salt, which prevents this deactivating coordination. mdpi.com

Palladium-on-carbon (Pd/C) is a widely used catalyst for this purpose and has been employed in the synthesis of 4-benzylpiperidine (B145979) hydrochlorides and α-alkyl-4-piperidinemethanol hydrochlorides. mdpi.com Furthermore, palladium-catalyzed asymmetric hydrogenation has been successfully applied to fluorinated aromatic pyrazol-5-ols by capturing their active tautomers, leading to a variety of pyrazolidinone derivatives with high enantioselectivity. nih.govrsc.org This approach often utilizes a Brønsted acid to promote tautomerization, with the palladium catalyst demonstrating excellent tolerance to acidic conditions. nih.gov

| Catalyst | Substrate | Key Strategy | Outcome |

| Pd/C | Pyridine derivatives | Conversion to pyridinium salt | Prevents catalyst deactivation. mdpi.com |

| Pd catalyst with Brønsted acid | Fluorinated aromatic pyrazol-5-ols | Capture of active tautomers | High enantioselectivity (up to 96% ee). nih.gov |

Organocatalytic Mannich-Reductive Cyclization for Piperidine Scaffolds

Organocatalysis offers a metal-free approach to the synthesis of chiral piperidines. One such powerful strategy is the organocatalytic Mannich reaction followed by a reductive cyclization. This method allows for the one-pot synthesis of 2,3-substituted piperidines from simple starting materials like N-PMP aldimine and aqueous glutaraldehyde. rsc.orgnih.gov This formal [4+2] cycloaddition proceeds with high yields and excellent enantioselectivities, often exceeding 99%. rsc.orgnih.gov The practicality of this method has been demonstrated on a gram scale and in the synthesis of functionalized natural product analogs. rsc.orgnih.gov

The reaction is typically catalyzed by a chiral amine, which activates the substrates and controls the stereochemical outcome of the initial Mannich addition. The subsequent reductive cyclization then forms the piperidine ring. This approach has also been extended to the synthesis of spirocyclic compounds containing benzothiazolimine and indanone scaffolds through an asymmetric Mannich/cyclization tandem reaction, achieving high yields and stereoselectivities. mdpi.com

Intramolecular Aza-Michael Reactions for Diastereoselective Piperidine Synthesis

The intramolecular aza-Michael reaction is a powerful tool for constructing nitrogen-containing heterocycles, including piperidines. rsc.orgresearchgate.net This reaction involves the cyclization of an amine onto an α,β-unsaturated carbonyl or other electron-deficient alkene within the same molecule. ntu.edu.sg When applied in a desymmetrizing process, this method can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.orgdocumentsdelivered.com

By employing a chiral organocatalyst, such as 9-amino-9-deoxy-epi-hydroquinine, along with a co-catalyst like trifluoroacetic acid, good yields and moderate diastereoselectivity can be achieved. rsc.orgdocumentsdelivered.com Interestingly, the catalyst-to-co-catalyst ratio can be adjusted to selectively favor the formation of either the major or minor diastereoisomer with high levels of enantioselectivity. rsc.orgdocumentsdelivered.com This methodology has been further refined to synthesize a variety of di- and tri-substituted piperidines. researchgate.net A biocatalytic approach using a transaminase to trigger the aza-Michael reaction has also been developed for the enantioselective synthesis of 2,6-disubstituted piperidines from pro-chiral ketoenones.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. sigmaaldrich.com These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.com

While direct examples for the synthesis of (2S)-2-(4-fluorophenyl)piperidine using this method are not extensively detailed in seminal literature, the principles can be applied from well-established precedents in piperidine and natural product synthesis. Evans' oxazolidinone auxiliaries, for instance, are widely used for stereoselective alkylation and aldol (B89426) reactions. researchgate.netresearchgate.net In a hypothetical synthesis, an N-acyloxazolidinone derived from a suitable precursor could undergo a diastereoselective conjugate addition to an activated pyridine or a related Michael acceptor, establishing the stereocenter at the 2-position.

Another powerful method involves organometallic chiral auxiliaries, such as the iron acetyl complex [(η⁵-C₅H₅)Fe(CO)(PPh₃)]. This auxiliary exerts strong stereochemical control over reactions of attached acyl ligands. iupac.org An α,β-unsaturated acyl complex could undergo a stereoselective Michael addition, followed by cyclization and decomplexation to yield the desired piperidine ring with the correct stereochemistry at the C2 position.

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| Evans' Oxazolidinones | Alkylation, Aldol, Conjugate Addition | Forms predictable Z-enolates, leading to high diastereoselectivity in C-C bond formation. researchgate.net |

| Camphor-derived Auxiliaries | Diels-Alder, Alkylation | Concave structure provides effective steric shielding to direct incoming reagents. |

| (R)- or (S)-2-Methyl-2-propanesulfinamide | Imine Condensation/Reduction | Forms chiral N-sulfinyl imines which can be reduced or attacked by nucleophiles with high diastereoselectivity. |

| [(η⁵-C₅H₅)Fe(CO)(PPh₃)] (Iron Acyl) | Alkylation, Aldol, Michael Addition | The chiral iron center provides a highly ordered steric and electronic environment for controlling reactions on the acyl ligand. iupac.org |

Diastereoselective Synthetic Pathways for this compound Derivatives

Diastereoselective synthesis is a cornerstone strategy for obtaining enantiomerically pure compounds. This approach involves creating a second chiral center in the molecule to form a pair of diastereomers, which have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization.

One effective method involves the diastereoselective synthesis of 2,4-disubstituted piperidines, where the selectivity can be controlled simply by altering the sequence of reactions. nih.gov For instance, the synthesis of chiral zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol can serve as a scaffold. Subsequent chemical manipulation, such as reduction of the lactam, can yield highly functionalized 2-substituted-4-hydroxy piperidines with defined stereochemistry. nih.gov Another advanced strategy is the use of Type II Anion Relay Chemistry (ARC), which provides a modular approach to synthesizing various stereoisomers of 2,4,6-trisubstituted piperidines. nih.gov This method allows for significant chemical and stereochemical diversification. nih.gov

Table 2: Examples of Diastereoselective Pathways to Substituted Piperidines

| Method | Key Intermediate/Scaffold | Stereocontrol Element | Outcome | Reference |

| Zwitterionic Bicyclic Lactams | Oxazolo[3,2-a]pyridine-5,7(6H)-dione | Reduction from the less hindered face | cis-2-Methyl-4-hydroxy piperidine as major diastereoisomer | nih.gov |

| Sequential Functionalization | N-Boc-4-piperidone | Order of addition of substituents | Control of cis/trans selectivity in 2,4-disubstituted piperidines | nih.gov |

| Anion Relay Chemistry (ARC) | Bifunctional linchpins with dithiane moieties | Modular assembly of fragments | Access to all possible stereoisomers of 2,4,6-trisubstituted piperidines | nih.gov |

Chemical Resolution Techniques for Enantiomeric Enrichment and Purity

Chemical resolution is a classic and effective method for separating a racemic mixture into its constituent enantiomers. The process involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. libretexts.orgmdpi.com These diastereomers can then be separated based on differences in their physical properties, most commonly solubility, which allows for separation by fractional crystallization. mdpi.com

For the resolution of a basic compound like 2-(4-fluorophenyl)piperidine, common chiral resolving agents include enantiomerically pure acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.orggoogle.com After separation of the diastereomeric salts, the resolving agent is removed, yielding the enantiomerically enriched amine.

A specific study demonstrated the successful enantiomeric enrichment of a related compound, (+)-(3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Through a two-fold crystallization process, a mother liquor highly enriched in one enantiomer (95.4-97.6% ee) was obtained. documentsdelivered.comnih.gov Another powerful technique is kinetic resolution. This method involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemic starting material. For example, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using the chiral base system of n-BuLi and (−)-sparteine selectively deprotonates one enantiomer, allowing for the separation of the unreacted, enantioenriched starting material. whiterose.ac.uk

Table 3: Comparison of Chemical Resolution Techniques for Piperidine Derivatives

| Technique | Resolving Agent / System | Principle | Achieved Purity (ee) | Reference |

| Fractional Crystallization | Chiral acids (e.g., di-benzoyl-L-tartaric acid) | Formation and separation of diastereomeric salts with different solubilities. | >98% (for ethyl nipecotate derivative) | google.com |

| Fractional Crystallization | None (self-induced resolution) | Crystallization of a racemate from an enantiomerically enriched solution. | 95.4-97.6% | documentsdelivered.comnih.gov |

| Kinetic Resolution | n-BuLi / (-)-sparteine | Asymmetric deprotonation, where one enantiomer reacts faster than the other. | High enantiomeric ratios (e.g., 94:6 er) for recovered starting material. | whiterose.ac.uk |

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability for Academic Research

Asymmetric Catalysis: Methods like the Ir-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts offer an elegant and efficient route. nih.gov This approach can achieve high enantioselectivity (up to 93:7 er) and is chemoselective, leaving other reducible groups intact. nih.gov Such catalytic methods are often preferred for their atom economy and reduction of waste.

Resolution of Racemates: While often considered less elegant than asymmetric synthesis, resolution can be a highly practical and scalable approach, especially if an efficient crystallization can be developed. The synthesis of the racemate is often straightforward, and if a suitable resolving agent is available at a low cost, this can be the most time- and resource-efficient path to obtaining enantiomerically pure material. researchgate.net For example, a scalable synthesis of 2- and 4-substituted benzylpiperidines has been developed based on the catalytic hydrogenation of pyridine precursors over Pd/C, which could be coupled with a resolution step. researchgate.net

Table 4: Comparative Overview of Synthetic Strategies for (2S)-2-Arylpiperidines

| Strategy | Typical Number of Steps | Typical Overall Yields | Stereoselectivity | Scalability Considerations |

| Asymmetric Hydrogenation | 2-3 (from pyridine) | Moderate to Good | Good to Excellent (up to 93:7 er) nih.gov | Good; requires high-pressure equipment and specialized catalysts. |

| Chiral Auxiliary | 3-5 | Variable; lowered by protection/deprotection steps. | Excellent (>95% de) | Moderate; stoichiometry of expensive auxiliary can be a limitation. |

| Diastereoselective Synthesis | 3-6 | Moderate | Good to Excellent | Depends on the ease of diastereomer separation. |

| Chemical Resolution | 2-4 (from racemate) | Good (theoretically max 50% for one enantiomer per cycle) | Excellent (>99% ee possible after recrystallization) | Good; often scalable and relies on classical techniques. researchgate.net |

Strategies for Derivatization and Analog Generation of 2s 2 4 Fluorophenyl Piperidine

Functionalization at the Piperidine (B6355638) Nitrogen (N-alkylation, N-acylation)

The secondary amine of the piperidine ring is a prime site for modification through N-alkylation and N-acylation, offering a straightforward method to introduce a wide variety of substituents and modulate the compound's properties.

N-alkylation is a common strategy to introduce diverse functional groups. This can be achieved through several methods, including reductive amination or nucleophilic substitution with alkyl halides. mdpi.com For instance, N-alkylation of piperidine with substituted benzyl (B1604629) chlorides can be influenced by the nature of the substituents on the benzyl chloride and the reaction conditions. chemicalforums.com The use of milder bases and non-polar solvents can be advantageous in some cases. chemicalforums.com The process of N-alkylation can also be catalyzed by transition metals like iridium, which facilitates the reaction of amines with alcohols through a "borrowing hydrogen" mechanism. google.com

N-acylation introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. This is typically achieved by reacting the piperidine with an acyl chloride or anhydride. nih.govgoogle.com For example, the acylation of 1-Boc-piperazine with 4-fluorobenzoyl chloride proceeds almost quantitatively. nih.gov

These modifications at the nitrogen atom can significantly impact a compound's interaction with its biological target and its pharmacokinetic properties.

Modifications on the 4-Fluorophenyl Moiety

Alterations to the 4-fluorophenyl group of (2S)-2-(4-fluorophenyl)piperidine can profoundly influence the compound's biological activity by affecting its binding affinity and selectivity for its target.

Substituent Effects on Biological Activity and Selectivity

In another study, the presence of a methyl sulfone at the para-position of 4-phenylpiperidines did not significantly alter the striatal dopamine (B1211576) metabolite levels compared to a meta-substitution, indicating that the position of certain substituents can have varied effects on biological outcomes. nih.gov The unique properties of the piperidine ring, when combined with various molecular fragments, allow for the creation of new compounds with a wide range of potential pharmacological effects, including applications in oncology and central nervous system disorders. clinmedkaz.org

Introduction of Stereodefined Substituents on the Piperidine Ring (excluding C2)

Introducing substituents at positions other than C2 on the piperidine ring with defined stereochemistry is a sophisticated strategy to explore the three-dimensional space of the binding pocket and refine molecular interactions.

Rhodium-catalyzed C-H insertion reactions provide a powerful tool for the site-selective and stereoselective functionalization of the piperidine ring. nih.govresearchgate.net The choice of catalyst and the nature of the nitrogen-protecting group can direct the functionalization to either the C2 or C4 position. nih.govresearchgate.net Specifically, C-H functionalization of N-Boc-piperidine with certain rhodium catalysts can generate 2-substituted analogs, while using N-α-oxoarylacetyl-piperidines in combination with a different rhodium catalyst leads to 4-substituted analogs. nih.govresearchgate.netnih.gov

The synthesis of 3-substituted analogs can be achieved indirectly through the cyclopropanation of N-Boc-tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. nih.govresearchgate.netnih.gov This multi-step approach allows for the precise installation of substituents at the C3 position.

A diversity-oriented synthesis (DOS) protocol has also been developed for creating 2,4,6-trisubstituted piperidines. This method utilizes a modular approach to generate all possible stereoisomers of the piperidine scaffold, enabling extensive exploration of stereochemical diversity. nih.gov

Regioselective and Stereoselective Functionalization Methodologies

Achieving regioselectivity and stereoselectivity in the functionalization of the piperidine ring is crucial for developing potent and specific drug candidates.

Catalyst-controlled reactions are at the forefront of these methodologies. As mentioned earlier, rhodium-catalyzed C-H insertions allow for selective functionalization at C2 or C4, depending on the catalyst and protecting group employed. nih.govresearchgate.netresearchgate.net The use of specific chiral dirhodium tetracarboxylate catalysts can significantly enhance both diastereoselectivity and enantioselectivity of the C2-functionalization. nih.gov

For C4 functionalization, steric shielding at the C2 position by the catalyst and the nitrogen protecting group can override the electronic preference for C2, making the C4 position accessible. researchgate.net Furthermore, the dual reactivity of acyl azides can be harnessed for selective C-C or C-N amidation under rhodium or ruthenium catalysis, respectively, providing another avenue for regioselective functionalization. researchgate.net

These advanced synthetic methods provide the tools necessary to systematically modify the this compound scaffold and investigate the impact of these changes on biological activity.

Mechanistic Pharmacological Investigations of 2s 2 4 Fluorophenyl Piperidine and Its Analogs Pre Clinical, Non Human Models

In Vitro Target Identification and Receptor Binding Affinity Profiling

The in vitro pharmacological profile of (2S)-2-(4-fluorophenyl)piperidine and its structural analogs has been characterized through a series of target identification and receptor binding affinity studies. These investigations are crucial for elucidating the molecular targets that mediate the compound's biological effects. The primary focus has been on monoamine transporters, with additional characterization at sigma receptors and other neurotransmitter systems.

Analogs of this compound have demonstrated significant interaction with the dopamine (B1211576) transporter (DAT), a key protein in regulating dopaminergic neurotransmission. nih.gov Cocaine, a well-known psychostimulant, exerts its effects by binding to DAT and inhibiting the reuptake of dopamine. nih.gov Atypical DAT inhibitors, in contrast, are being explored for their therapeutic potential in treating substance use disorders. nih.gov

Studies on a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines, which include piperidine-containing analogs, revealed high affinity for DAT. The replacement of a piperazine (B1678402) ring with a piperidine (B6355638) ring system was well-tolerated, yielding compounds with Kᵢ values at DAT ranging from 3 to 382 nM. nih.gov For instance, the piperidine sulfinyl analogue 20d showed a high affinity with a Kᵢ of 2.64 nM, slightly higher than its precursor 19d (Kᵢ = 5.83 nM). nih.gov

Further investigations into bis(4′-fluorophenyl)amine analogues identified compounds with high potency and selectivity for DAT. mdma.ch Compound 19 from this series was particularly potent, with a Kᵢ value of 8.5 nM for DAT. mdma.ch The stereochemistry of these analogs can also significantly influence their affinity and selectivity. In a series of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines, analogues with an S configuration at the hydroxyl group were found to be more selective for DAT over the serotonin (B10506) transporter (SERT). nih.gov

| Compound | Target | Kᵢ (nM) |

| Piperidine sulfinyl analogue 20d | DAT | 2.64 |

| Precursor 19d | DAT | 5.83 |

| bis(4′-fluorophenyl)amine analogue 19 | DAT | 8.5 |

| bis(4′-fluorophenyl)amine analogue 10 | DAT | 77 |

| bis(4′-fluorophenyl)amine analogue 17 | DAT | 28 |

| Rimcazole | DAT | 224 |

| 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091, 3b ) | DAT | - |

| Homopiperazine (B121016) phenyl-2-propanol sulfinyl compound 12b | DAT | 8.37 |

| 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines ((+)-11) | DAT | High |

The serotonin transporter (SERT) is another critical target for many psychoactive compounds. Several analogs of this compound have been evaluated for their binding affinity at SERT to determine their selectivity profile.

In the series of bis(4′-fluorophenyl)amine analogues, compound 19 demonstrated a 94-fold selectivity for DAT over SERT. mdma.ch Other analogues, 10 and 17 , showed even greater selectivity, with 170-fold and 140-fold preference for DAT over SERT, respectively. mdma.ch Similarly, the homopiperazine phenyl-2-propanol sulfinyl compound 12b exhibited a 421-fold preference for DAT over SERT. nih.gov

Conversely, other structural analogs have been designed as serotonin-selective reuptake inhibitors (SSRIs). A series of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines showed micromolar affinity for SERT, with IC₅₀ values of 1.45 µM, 3.27 µM, and 9.56 µM for compounds 10 , 11 , and 12 respectively. nih.gov While these compounds are less potent than typical SSRIs, these findings support the concept of hybridizing an SSRI pharmacophore with that of other agents. nih.gov

Some advanced research has identified high-affinity allosteric inhibitors for SERT, such as Lu AF60097, which contains a piperidine moiety. nih.gov This compound binds to a secondary, allosteric site (S2) in the extracellular vestibule of SERT, distinct from the primary substrate binding site (S1). nih.gov This allosteric modulation represents a sophisticated mechanism for influencing transporter function. nih.gov

| Compound | Target | Kᵢ (nM) | Selectivity (SERT/DAT) | IC₅₀ (µM) |

| bis(4′-fluorophenyl)amine analogue 19 | SERT | - | 94 | - |

| bis(4′-fluorophenyl)amine analogue 10 | SERT | - | 170 | - |

| bis(4′-fluorophenyl)amine analogue 17 | SERT | - | 140 | - |

| Homopiperazine phenyl-2-propanol sulfinyl compound 12b | SERT | - | 421 | - |

| 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine HCl salt 10 | SERT | - | - | 1.45 |

| 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine HCl salt 11 | SERT | - | - | 3.27 |

| 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine HCl salt 12 | SERT | - | - | 9.56 |

Sigma receptors, classified as σ₁ and σ₂, are intracellular chaperone proteins that have been implicated in a variety of cellular functions and are targets for neuropsychiatric and anticancer drugs. nih.govnih.gov Molecules containing piperidine or piperazine structures have frequently shown high binding affinity for sigma receptors. nih.gov

A series of bis(4′-fluorophenyl)amine analogues were evaluated for their affinity at both DAT and σ₁ receptors. mdma.ch While some compounds were highly selective for DAT, others, like analogues 10 and 17 , were essentially equipotent at both DAT and σ₁ receptors. mdma.ch Analogue 17 had a Kᵢ of 28 nM at DAT and 13 nM at σ₁ receptors. mdma.ch This dual-target profile is being explored for the development of novel therapeutics. mdma.ch A patent has also described 4-(4-fluorophenylmethyl)-piperidines possessing affinity for both sigma and D2 receptors. google.com

Interestingly, a study on phenethylpiperidines as anti-prion compounds, which are also known to bind to sigma receptors, found that their anti-prion activity was surprisingly independent of σ₁R and σ₂R binding. nih.gov This suggests that while these compounds bind to sigma receptors, this interaction may not be responsible for all of their observed pharmacological effects. nih.gov

| Compound | Target | Kᵢ (nM) |

| bis(4′-fluorophenyl)amine analogue 17 | σ₁ Receptor | 13 |

| bis(4′-fluorophenyl)amine analogue 10 | σ₁ Receptor | 124 |

G protein-coupled receptors (GPCRs) represent the largest family of membrane proteins and are major drug targets. nih.gov They mediate cellular responses to a wide array of extracellular signals. nih.govresearchgate.net The interaction of piperidine derivatives with GPCRs other than the dopamine and serotonin receptors has been noted. For example, a patent for 4-(4-fluorophenylmethyl)-piperidines describes their affinity for the D2 dopamine receptor, a class A GPCR. google.com The functional dynamics of GPCRs, including the stabilization of specific conformations by ligands, are key to their mechanism of action. nih.govnih.gov

Ion channels, which are pore-forming membrane proteins that control ion flow, are another major class of drug targets. nih.gov Dysfunction of ion channels can lead to numerous diseases. nih.gov While direct, comprehensive screening data for this compound across a wide range of GPCRs and ion channels is not extensively detailed in the provided context, the known interactions with monoamine transporters (which are structurally distinct from GPCRs and ion channels) and the D2 receptor highlight the potential for broader polypharmacology.

The inhibitory activity of piperidine-containing compounds has been evaluated against several enzymes.

Cholinesterases and α-Glucosidase: A study on azinane (piperidine) triazole-based derivatives reported their inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov These enzymes are therapeutic targets for Alzheimer's disease and diabetes, respectively. nih.gov Methyl phenyl-substituted derivatives 12d and 12m were identified as potent inhibitors, with IC₅₀ values against BChE of 0.017 ± 0.53 µM and 0.038 ± 0.50 µM, respectively. nih.gov

Kinases: Certain piperidine derivatives have been shown to inhibit protein kinases. A piperidine sulfonamide derivative, 4-(2-HYDROXYBENZYLAMINO)-N-(3-(4-FLUOROPHENOXY)PHENYL)PIPERIDINE-1-SULFONAMIDE , was identified as an inhibitor of p38α MAP kinase (Mitogen-activated protein kinase 14). drugbank.com Additionally, a series of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles were synthesized and evaluated as inhibitors of ALK5, a transforming growth factor-β (TGF-β) type I receptor kinase. researchgate.net Compound 11e from this series proved to be a highly potent and selective ALK5 inhibitor. researchgate.net

| Compound | Enzyme Target | IC₅₀ (µM) |

| Methyl phenyl derivative 12d | BChE | 0.017 ± 0.53 |

| Methyl phenyl derivative 12m | BChE | 0.038 ± 0.50 |

| Methyl phenyl derivative 12d | AChE | 0.73 ± 0.54 |

| Methyl phenyl derivative 12d | α-glucosidase | 36.74 ± 1.24 |

| Methyl phenyl derivative 12d | Urease | 19.35 ± 1.28 |

| 4-(2-HYDROXYBENZYLAMINO)-N-(3-(4-FLUOROPHENOXY)PHENYL)PIPERIDINE-1-SULFONAMIDE | p38α MAP kinase | - |

| Imidazole derivative 11e | ALK5 | Potent |

Cellular Assays for Elucidating Mechanisms of Action

Cellular assays provide a functional context for the binding affinities observed in vitro, helping to elucidate the downstream consequences of target engagement.

For piperidine derivatives with anticancer properties, cellular assays have been instrumental. For example, the piperidine derivative CLEFMA was shown to induce redox homeostasis in H441 lung adenocarcinoma cells without affecting normal lung cells. nih.gov Another derivative, DTPEP, was found to inhibit cell proliferation in both estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells by inducing cell cycle arrest in the G0/G1 phase. nih.gov Similarly, 2-amino-4-(1-piperidine) pyridine (B92270) inhibited the proliferation of colon cancer cells (HT29 and DLD-1) and arrested the cell cycle in the G1/G0 phase. nih.gov

In the context of neuroscience, an analog, Vacquinol-1, was shown to induce cell death in glioblastoma cells through a mechanism of catastrophic vacuolization. nih.gov For compounds targeting kinases, cell-based luciferase reporter assays have been used to confirm enzyme inhibition within a cellular environment. researchgate.net Furthermore, in vitro cell binding studies using radiolabeled compounds like [¹⁸F]FEt-PPZ in U-87 MG glioma and B16F10 melanoma cells have been used to confirm specific uptake and binding to targets like the σ₁ receptor. nih.gov

These cellular studies are critical for bridging the gap between molecular binding events and the ultimate physiological or pathophysiological response, providing a clearer understanding of the mechanisms of action for this compound and its analogs.

Compound Names Table

| Abbreviation/Number | Full Chemical Name |

| This compound | This compound |

| CFT | 2β-carbomethoxy-3β-[4-fluorophenyl]-tropane |

| CLEFMA | 4-[3,5-bis(2-chlorobezylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid |

| DTPEP | 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine |

| [¹⁸F]FEt-PPZ | 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone |

| Lu AF60097 | (S)-1-(4-fluorophenyl)-1-(3-(4-(2-oxo-1,2-dihydroquinolin-7-yl)piperidin-1-yl)propyl)-1,3-dihydroisobenzofuran-5-carboxamide |

| Vacquinol-1 | 2-(4-Chlorophenyl)quinolin-4-ylmethanol |

Ligand-Gated Ion Channel Modulation

The interaction of 2-phenylpiperidine (B1215205) analogs with ligand-gated ion channels (LGICs) has been a subject of significant research, particularly focusing on the nicotinic acetylcholine (B1216132) receptors (nAChRs) and γ-aminobutyric acid type A (GABA-A) receptors. These channels are critical for fast synaptic transmission in the central nervous system.

Nicotinic Acetylcholine Receptors (nAChRs): Analogs of the specified compound have demonstrated notable activity at various nAChR subtypes. For instance, a series of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues were synthesized and evaluated for their pharmacological properties. These compounds displayed high affinity for the α4β2-nAChR subtype but low affinity for the α7-nAChR. Electrophysiological studies revealed that these analogues act as antagonists at α4β2-, α3β4-, and α7-nAChRs. nih.gov The α4β2 subtype, being the most abundant in the brain, is a key target in studies of nicotine (B1678760) addiction. nih.gov Further research into piperidine-containing compounds has identified them as positive allosteric modulators (PAMs) of α4β2 nAChRs, which can enhance the receptor's response to acetylcholine. researchgate.net The activity of epibatidine (B1211577) analogs has been shown to be dependent on the specific subunit composition of the nAChRs, with different effects observed on high-sensitivity versus low-sensitivity receptor isoforms. nih.gov

GABA-A Receptors: The GABA-A receptor is another major LGIC target for piperidine-containing molecules. Piperine, a naturally occurring piperidine alkaloid, and its synthetic derivatives have been shown to modulate GABA-A receptors. nih.gov Studies using the two-microelectrode voltage-clamp technique in Xenopus laevis oocytes expressing different GABA-A receptor subtypes found that piperine's modulatory effect does not require the presence of a γ2S-subunit, suggesting an interaction site involving only the α and/or β subunits. nih.gov

A series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which share the 4-fluorophenyl moiety with the primary compound of interest, were identified as positive allosteric modulators at the α1β2γ2 GABA-A receptor. nih.gov Molecular docking studies suggest that these compounds preferentially interact with the α1/γ2 interface of the receptor. nih.gov Furthermore, piperidine-4-sulfonic acid has been identified as a potent GABA agonist, underscoring the versatility of the piperidine scaffold in targeting this receptor system. medchemexpress.com

Table 1: Activity of this compound Analogs at Ligand-Gated Ion Channels

| Compound Class/Analog | Target LGIC | Activity | Model System |

|---|---|---|---|

| 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidines | α4β2, α3β4, α7 nAChRs | Antagonist | In vitro electrophysiology |

| Piperidine-containing compounds | α4β2 nAChRs | Positive Allosteric Modulator | Not specified |

| Piperine and derivatives | GABA-A Receptors | Modulator | Xenopus oocytes |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles | α1β2γ2 GABA-A Receptor | Positive Allosteric Modulator | In vitro assays, molecular docking |

| Piperidine-4-sulfonic acid | GABA Receptors | Agonist | In vitro binding assays |

Cellular Uptake and Efflux Mechanisms

The ability of a compound to enter cells and its susceptibility to efflux pumps are critical determinants of its pharmacological activity. Studies on analogs of this compound have shed light on these mechanisms, particularly involving the P-glycoprotein (P-gp) efflux pump.

P-glycoprotein is a well-characterized ATP-binding cassette (ABC) transporter that actively extrudes a wide variety of xenobiotics from cells, contributing to multidrug resistance in cancer and limiting drug penetration into the brain. An in vivo study in mice evaluated a radiolabeled piperidine derivative, [¹²³I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine. The results showed that pretreatment of the animals with Cyclosporin A, a known P-gp inhibitor, significantly increased the brain uptake of the tracer. This finding indicates that the compound is a substrate for P-gp pumps, which actively transport it out of the brain. nih.gov

Other research has focused on developing piperazine derivatives as efflux pump inhibitors (EPIs) to overcome antibiotic resistance in bacteria. nih.gov For instance, arylpiperazine compounds have been shown to inhibit RND (Resistance-Nodulation-Cell Division) family efflux pumps in Gram-negative bacteria. nih.gov While distinct from mammalian P-gp, this research highlights the role of the piperidine/piperazine scaffold in interactions with cellular transport proteins.

Table 3: Involvement of this compound Analogs in Cellular Transport

| Compound/Analog | Transporter | Role of Compound | Implication | Model System |

|---|---|---|---|---|

| [¹²³I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine | P-glycoprotein (P-gp) | Substrate | Brain penetration is limited by active efflux. | Mice (in vivo) |

| Arylpiperazine derivatives | Bacterial RND Efflux Pumps | Inhibitor | Potential to reverse antibiotic resistance. | Bacteria (in vitro) |

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

The piperidine scaffold is a common feature in many compounds investigated for anticancer properties. A wide range of in vitro studies have demonstrated the antiproliferative activity of piperidine and piperazine analogs against various human cancer cell lines.

Piperidine derivatives have shown broad therapeutic potential against multiple cancers, including breast, ovarian, prostate, and lung cancer. nih.gov For example, a series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives were evaluated against human breast (MCF-7), ovarian (A2780), and colorectal (HT-29) adenocarcinoma cell lines. One compound featuring a sulfonyl spacer exhibited potent cytotoxic activity with IC₅₀ values ranging from 0.31 to 5.62 μM. Mechanistic studies on this compound revealed that it induced apoptosis and caused cell cycle arrest at the G2/M phase in MCF-7 cells. researchgate.net

Similarly, piperazine-substituted compounds have been explored as potential anticancer agents. A study on 4-acyl-2-substituted piperazine urea (B33335) derivatives identified compounds with selective cytotoxic activity against MCF-7 breast cancer cells and A549 lung cancer cells, while showing lower cytotoxicity towards normal cell lines. nih.gov Another study found that piperazine-substituted pyranopyridines exhibited antiproliferative effects at micromolar and submicromolar concentrations across a panel of tumor cell lines, with cytotoxicity being mediated through the induction of apoptosis. mdpi.com

Table 4: In Vitro Antiproliferative Activity of Piperidine and Piperazine Analogs

| Compound Class | Cancer Cell Line(s) | Potency (IC₅₀) | Mechanism of Action |

|---|---|---|---|

| Spiro[chroman-2,4'-piperidin]-4-one derivatives | MCF-7 (Breast), A2780 (Ovarian), HT-29 (Colorectal) | 0.31 - 5.62 μM | Apoptosis induction, G2/M cell cycle arrest |

| 4-Acyl-2-substituted piperazine urea derivatives | MCF-7 (Breast), A549 (Lung) | Not specified | Selective cytotoxicity |

| Piperazine-substituted pyranopyridines | Various tumor cell lines | Submicromolar to micromolar | Apoptosis induction |

Antiviral Activity (In Vitro)

The structural motifs found in this compound, namely the piperidine ring and the fluoro-aromatic group, are present in various compounds investigated for antiviral activity.

Piperidine alkaloids isolated from the flowers of Senna spectabilis have demonstrated potential as antiviral agents. In vitro assays showed that these compounds possess activity against the Chikungunya virus (CHIKV), encouraging further investigation. nih.gov

More broadly, the strategy of fluorination is well-established in the development of antiviral drugs, particularly nucleoside analogs. nih.gov These compounds often act by targeting viral polymerases. For instance, 4′-substituted-2′-deoxy-2′-fluoro cytidine (B196190) nucleoside analogs have been synthesized and evaluated for antiviral properties. nih.gov While not direct piperidine derivatives, this line of research highlights the importance of the fluorine substitution in achieving antiviral effects. Similarly, other synthetic compounds incorporating a piperidine or related heterocyclic scaffold have been tested against a range of viruses. For example, a series of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides showed inhibitory activity against the Yellow Fever Virus (YFV) at concentrations ≤10 μg/mL, with low cytotoxicity.

Table 5: In Vitro Antiviral Activity of Related Compound Classes

| Compound Class/Source | Target Virus | Key Findings | Model System |

|---|---|---|---|

| Piperidine alkaloids from Senna spectabilis | Chikungunya virus (CHIKV) | Showed potential antiviral activity. | In vitro viral infection assays |

| Fluorinated nucleoside analogs | Various (e.g., HIV, HCV, RSV) | Fluorination is a key strategy for potent polymerase inhibitors. | In vitro viral replication assays |

| Triazine-carbothioamide derivatives | Yellow Fever Virus (YFV) | Inhibitory activity at ≤10 μg/mL with high selectivity indices. | Viral cytopathic effect reduction assay |

In Vivo Pharmacological Evaluation in Animal Models (Mechanistic Focus)

Assessment of Receptor Occupancy in Rodent Brain

Assessing the extent to which a compound binds to its intended target in the brain (receptor occupancy) is a crucial step in preclinical drug development. This is often accomplished using molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), or through ex vivo autoradiography and biodistribution studies in animal models.

Studies on structural analogs of this compound provide insight into this process. The in vivo biodistribution of a SPECT tracer, [¹²³I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine, was evaluated in mice. Brain uptake of the tracer was observed, with a maximum value of 0.96% of the injected dose per gram (%ID/g) at 30 seconds post-injection. However, the regional distribution in the rat brain did not align with the known distribution of its intended target, the dopamine transporter (DAT), suggesting off-target binding or other confounding factors. nih.gov

Another study evaluated a PET tracer for the sigma-1 receptor, [(¹⁸F]SFE), which contains a piperidine core, in awake rats. The tracer showed high brain uptake, with regional concentrations reaching 1.86 %ID/g in the occipital cortex. Crucially, blocking studies were performed where a non-radioactive drug was pre-administered to saturate the sigma-1 receptors. In these studies, a large reduction (>80%) in the binding of [(¹⁸F]SFE) was observed in specific brain regions, demonstrating that the tracer binds to its target in a saturable and specific manner. This provides direct evidence of receptor occupancy in vivo.

Furthermore, the abuse potential of a related compound, 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP), was investigated in rats. While not a direct receptor occupancy study, this work provided mechanistic in vivo evidence of target engagement. After intravenous self-administration, there were significant alterations in the expression of the dopamine transporter (DAT) and the D1 receptor in the nucleus accumbens, a key brain region for reward. nih.gov This demonstrates that the compound engages with the dopaminergic system in vivo to produce downstream molecular changes.

Table 6: In Vivo Receptor Engagement Studies of Analogs in Rodent Brain

| Compound/Tracer | Target | Key Findings | Animal Model |

|---|---|---|---|

| [¹²³I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine | Dopamine Transporter (DAT) | Showed brain uptake but distribution did not match target; identified as a P-gp substrate. | Mouse, Rat |

| [(¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([(¹⁸F]SFE) | Sigma-1 Receptor | High brain uptake and >80% saturable binding in blocking studies, confirming specific receptor occupancy. | Rat |

| 1-(1-(4-Fluorophenyl)cyclohexyl)piperidine (4'-F-PCP) | Dopaminergic System | Altered expression of DAT and D1 receptors in the nucleus accumbens following self-administration. | Rat |

Pharmacokinetic and Pharmacodynamic (PK/PD) Relationships in Animal Systems

The investigation of pharmacokinetic (PK) and pharmacodynamic (PD) relationships is crucial for understanding a compound's therapeutic potential and mechanism of action. nih.gov In preclinical animal models, these studies establish a link between the concentration of a drug in the body over time and its observed effects. nih.gov For derivatives and analogs of this compound, PK/PD studies in rodents have been instrumental in characterizing their in vivo activity. nih.govnih.gov

A study on spiro[chromane-2,4'-piperidine] derivatives, including a compound with a 4-fluorobenzyl substituent, highlighted the importance of pharmacokinetic properties for in vivo efficacy. In these investigations, selected compounds underwent in vivo PK studies in mice. The results demonstrated that derivatives with improved pharmacokinetic profiles, such as lower clearance rates, increased half-lives, and higher area under the curve (AUC) values after both intravenous and oral administration, correlated with superior in vivo antitumor activity in a xenograft model. nih.gov

In another study focusing on the sigma receptor ligand 1-(cyclopropylmethyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) piperidine HBr (DuP 734), its pharmacokinetic profile was examined in mouse brain. Following intravenous injection, the specific binding of [³H]DuP 734 in the brain reached its peak at 1 hour and remained at this level for up to 4 hours. Conversely, the plasma concentration of the compound decreased rapidly, indicating distinct pharmacokinetic behaviors between the brain and plasma. nih.gov This research underscores that in vitro binding affinity may not always predict in vivo receptor occupancy, emphasizing the importance of in vivo PK/PD studies. nih.gov

The development of mechanism-based PK/PD models allows for the integration of data from in vitro assays and preclinical animal studies to better anticipate clinical outcomes. nih.govnih.gov Such models are essential for quantitatively assessing the potency and efficacy of new chemical entities and for translating preclinical findings to potential human applications. nih.gov

Table 1: Pharmacokinetic Parameters of a Spiro[chromane-2,4'-piperidine] Derivative with a 4-Fluorobenzyl Substituent in Mice

| Parameter | Intravenous Administration | Oral Administration |

|---|---|---|

| Clearance Rate | Lower | N/A |

| Half-life (t½) | Increased | Increased |

| AUC | Higher | Higher |

Data derived from a study on spiro[chromane-2,4'-piperidine] derivatives, which included a 4-fluorobenzyl analog. The study noted these improved PK characteristics correlated with superior in vivo antitumor activity compared to the lead compound. nih.gov

Neurobehavioral Paradigms for Mechanistic Insights (e.g., locomotor activity, drug self-administration in rodents)

Neurobehavioral assays in rodents are fundamental tools for evaluating the central nervous system (CNS) effects of novel compounds. nih.gov These paradigms, including locomotor activity and drug self-administration, provide insights into the potential for psychomotor stimulation and abuse liability. nih.govnih.gov

Studies on analogs of this compound have utilized these models to characterize their behavioral profiles. For instance, the phencyclidine (PCP) derivative 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP) was evaluated for its psychomotor, rewarding, and reinforcing properties in rodents. nih.gov In an open-field test, intraperitoneal administration of 4'-F-PCP significantly increased locomotor and rearing activities in mice. Furthermore, this compound induced conditioned place preference (CPP), indicating rewarding effects. nih.gov In a drug self-administration paradigm, rats intravenously self-administered 4'-F-PCP, demonstrating its reinforcing properties. These behavioral effects were linked to the activation of dopaminergic neurotransmission and downstream signaling pathways in the nucleus accumbens. nih.gov

In contrast, other related compounds have been shown to lack significant psychomotor effects. The 5-HT₂ₐ receptor inverse agonist N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) was tested for its effects on spontaneous and induced hyperactivity in mice. At certain doses, ACP-103 reduced the hyperactivity induced by the NMDA receptor antagonist MK-801, consistent with an antipsychotic-like profile. researchgate.net Similarly, the potent N-methyl-D-aspartate (NMDA) antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606) appears to lack the psychomotor stimulant effects often seen with other nonselective NMDA antagonists. nih.gov

Locomotor activity is a common screening tool for assessing potential CNS side effects. nih.gov These tests can be automated using systems that detect movement via infrared beams or mechanical vibrations, allowing for quantitative measurement of both horizontal and vertical activity. nih.gov Such assessments are critical in early drug development to compare the neurobehavioral profiles of different compounds. nih.gov

Table 2: Neurobehavioral Effects of a this compound Analog (4'-F-PCP) in Rodents

| Behavioral Paradigm | Species | Key Finding | Implication |

|---|---|---|---|

| Open-Field Test | Mice | Significantly increased locomotor and rearing activity. nih.gov | Psychomotor stimulation. nih.gov |

| Conditioned Place Preference (CPP) | Mice | Increased time spent in the drug-paired chamber. nih.gov | Rewarding properties. nih.gov |

| Intravenous Self-Administration | Rats | Significantly enhanced self-administration under fixed and progressive ratio schedules. nih.gov | Reinforcing properties/Abuse potential. nih.gov |

This table summarizes findings for the analog 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP). nih.gov

Analgesic Activity Mechanisms in Rodent Models

Rodent models of pain are essential for discovering and characterizing novel analgesics. nih.govnih.gov These models use various noxious stimuli—thermal, mechanical, or chemical—to assess the antinociceptive properties of test compounds. mdpi.comsygnaturediscovery.com Commonly used assays include the tail-flick test, which measures response to a thermal stimulus and is indicative of centrally mediated analgesia, and the formalin test, which models both acute neurogenic pain and persistent inflammatory pain. mdpi.comsygnaturediscovery.comnih.gov

The formalin test is particularly informative as it has two distinct phases. mdpi.comsygnaturediscovery.com The early, or neurogenic, phase results from the direct activation of nociceptors, while the late, or inflammatory, phase involves a more complex process of peripheral and central sensitization. mdpi.comsygnaturediscovery.com The ability of a compound to inhibit the second phase is considered relevant for predicting efficacy against chronic pain states. sygnaturediscovery.com

While specific studies on the analgesic mechanisms of this compound are not detailed in the provided search results, research on related structures and general pain pharmacology provides a framework for potential mechanisms. For example, novel pyrrolo[3,4-d]pyridazinone derivatives have demonstrated dose-dependent antinociceptive activity in both the tail-flick and formalin tests in rodents. mdpi.com These compounds were shown to increase pain latency in the tail-flick test and reduce licking time in both phases of the formalin test, suggesting both central and peripheral mechanisms of action. mdpi.com Their activity in the late phase of the formalin test points to an ability to attenuate inflammatory pain. mdpi.com

The mechanisms underlying pain are complex and can involve inflammatory, ischemic, and neuropathic components. nih.gov Animal models that mimic these conditions, such as those involving the injection of inflammatory agents like carrageenan or the creation of a surgical incision, are used to test the efficacy of potential analgesics against different types of pain. nih.govnih.gov The effectiveness of a broad spectrum of analgesics in these rodent models has shown a consistent correspondence to their effectiveness in humans. nih.gov

Table 3: Common Rodent Pain Models and Their Mechanistic Implications

| Pain Model | Type of Stimulus | Primary Pain Type Modeled | Mechanistic Insight |

|---|---|---|---|

| Tail-Flick Test | Thermal (Radiant Heat) | Acute, Nociceptive | Primarily spinal reflex, indicative of central analgesic action. mdpi.comnih.gov |

| Formalin Test (Early Phase) | Chemical (Formalin Injection) | Acute, Neurogenic | Direct activation of nociceptors. mdpi.comsygnaturediscovery.comnih.gov |

| Formalin Test (Late Phase) | Chemical (Formalin Injection) | Inflammatory, Persistent | Peripheral and central sensitization, inflammatory response. mdpi.comsygnaturediscovery.comnih.gov |

| Carrageenan-Induced Paw Edema | Chemical (Carrageenan Injection) | Acute, Inflammatory | Tissue injury, inflammation, primary and secondary hyperalgesia. nih.gov |

| Plantar Incision Model | Mechanical (Surgical Cut) | Postoperative | Non-evoked guarding behavior, hyperalgesia following tissue injury. nih.gov |

Structure Activity Relationship Sar and Computational Studies of 2s 2 4 Fluorophenyl Piperidine Analogs

Elucidation of Key Pharmacophoric Elements

Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. For phenylpiperidine derivatives, including the (2S)-2-(4-fluorophenyl)piperidine scaffold, several key pharmacophoric elements have been identified as crucial for their interaction with various biological targets, such as transporters and receptors.

The fundamental pharmacophore for many biologically active phenylpiperidines consists of:

A basic nitrogen atom: The piperidine (B6355638) nitrogen is typically protonated at physiological pH, allowing it to form a crucial ionic interaction or hydrogen bond with an acidic residue (e.g., aspartate) in the target's binding pocket.

A hydrophobic aromatic ring: The phenyl group engages in hydrophobic and aromatic stacking interactions (π-π interactions) with hydrophobic pockets within the receptor or transporter.

A specific spatial relationship: The distance and orientation between the basic nitrogen and the center of the aromatic ring are critical for optimal binding.

Studies on various analogs have further refined this model. For instance, in a series of 4-phenylpiperidine (B165713) derivatives acting as µ-opioid agonists, a pharmacophore model was developed that highlighted the importance of specific hydrophobic regions, a positive ionizable region, and hydrogen bond acceptor sites for analgesic activity. nih.govnih.gov Similarly, for analogs of GBR 12909, a potent dopamine (B1211576) transporter (DAT) ligand, the distance between the two aromatic rings and the piperidine nitrogen was found to be a key determinant of binding affinity. nih.gov The preference for electron-rich aromatic systems has also been noted in some series, where analogs with electron-withdrawing groups were found to be inactive. dndi.org

The general pharmacophoric features for bioactive 2-phenylpiperidine (B1215205) analogs can be summarized in the following table:

| Pharmacophoric Feature | Description | Importance for Activity |

| Basic Amine Center | The piperidine nitrogen, which is typically protonated. | Forms critical ionic or hydrogen bond interactions with the target protein. |

| Aromatic Moiety | The (4-fluorophenyl) group. | Engages in hydrophobic, van der Waals, and π-stacking interactions. |

| Hydrophobic Core | The overall shape and size of the molecule. | Ensures a snug fit within the binding pocket of the target. |

| Hydrogen Bond Acceptors/Donors | Substituents on the piperidine or phenyl ring. | Can form additional hydrogen bonds, enhancing binding affinity and selectivity. |

| Stereochemistry | The 3D arrangement of atoms, particularly at the C2 position. | Significantly influences how the molecule fits into the chiral binding site of the target. |

Impact of Stereochemistry on Target Affinity and Selectivity

Chirality plays a pivotal role in the biological activity of 2-phenylpiperidine analogs. The (2S) configuration of 2-(4-fluorophenyl)piperidine (B1364552) specifies a particular three-dimensional arrangement of the phenyl group relative to the piperidine ring. This stereochemistry is often crucial for high-affinity and selective binding to biological targets, which are themselves chiral macromolecules.

Research has consistently demonstrated that enantiomers of 2-arylpiperidine derivatives can exhibit significant differences in their potency and selectivity. For example, in a study of potent dopamine D3 receptor ligands, the enantiomers of a racemic compound showed differential activity, with the (-)-enantiomer displaying higher affinity at both D2 and D3 receptors compared to the (+)-enantiomer. nih.gov This highlights that the precise orientation of the phenyl group, as dictated by the stereocenter at the 2-position, is critical for optimal interaction with the receptor's binding site.

Similarly, studies on other chiral piperidine derivatives have shown that biological activity often resides primarily in one enantiomer. For instance, the calcium-antagonistic and hypotensive activities of optical isomers of a complex piperidine-containing compound were found to be mainly dependent on the absolute configuration at a stereogenic center in the dihydropyridine (B1217469) ring. nih.gov While little variation was observed for basicity or lipophilicity between diastereomers of certain N-alkyl-piperidine-2-carboxamides, more pronounced differences were seen in their melting points and oxidative degradation rates, indicating that stereochemistry can also influence physicochemical and metabolic properties. researchgate.net

The differential activity between stereoisomers underscores the importance of a three-point attachment model for ligand-receptor interactions, where the specific spatial arrangement of key functional groups is necessary for a productive binding event.

Role of Fluorination on Molecular Recognition and Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. researchgate.netnih.gov The fluorine atom in this compound, located at the para-position of the phenyl ring, significantly influences its molecular recognition and biological activity.

Key effects of fluorination include:

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence on the phenyl ring alters the electron distribution of the aromatic system. This can affect the strength of π-π stacking and other electronic interactions with the target protein. nih.gov

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is very strong and stable. Fluorine substitution can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound. nih.govmdpi.com In some cases, simple phenyl and para-fluoro analogs have shown a notable increase in metabolic stability in mouse liver microsomes. dndi.org

Alteration of Lipophilicity: Fluorination can impact a molecule's lipophilicity, which in turn affects its absorption, distribution, and membrane permeability. While monofluorination of an alkyl group can decrease lipophilicity, fluoro-arenes are often more lipophilic. nih.gov This change in lipophilicity can influence how the molecule partitions into the hydrophobic pockets of a target protein.

Specific Interactions: The polarized C-F bond can participate in specific, non-covalent interactions, such as orthogonal multipolar interactions (e.g., C–F···C=O), which can contribute to binding affinity and selectivity. nih.gov

Studies have shown that the presence and position of a halogen substituent on the phenyl ring can be essential for inhibitory effects on biological targets. polyu.edu.hkpolyu.edu.hk For example, in a series of dopamine transporter ligands, fluoro-substituted compounds were generally among the most active and selective. nih.gov However, the effect of fluorination is not always beneficial; in one study of sigma receptor ligands, a 4-fluorophenyl-substituted derivative was the poorest ligand in its series. nih.gov This demonstrates that the impact of fluorination is highly context-dependent and is influenced by the specific topology of the target's binding site.

Computational Chemistry for SAR and Mechanism Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into structure-activity relationships and predicting the mechanisms of action of novel compounds. For this compound analogs, various computational techniques have been employed to rationalize their biological activities and guide the design of new, more potent derivatives.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds.

For piperidine derivatives, several QSAR studies have been successfully conducted. These studies often employ methods like Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Partial Least Squares (PLS) to build predictive models. researchgate.netnih.govresearchgate.net For example, a QSAR study on 4-phenylpiperidine derivatives acting as mu-opioid agonists was performed using a neural network method, which led to the development of a predictive model and a pharmacophore hypothesis. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Preparation: A diverse set of compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model Building: Statistical methods are used to build a model that correlates a subset of these descriptors with biological activity.

Validation: The model's predictive power is rigorously assessed using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model development). nih.govlongdom.orgresearchgate.net

Successful QSAR models for piperidine analogs have achieved high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their robustness and predictive ability. nih.govresearchgate.netnih.gov These models can provide valuable insights into the structural features that are either beneficial or detrimental to activity, thereby guiding the rational design of new analogs.

Table of QSAR Model Validation Parameters:

| Parameter | Description | Typical Good Value |

| r² (Correlation Coefficient) | Measures the goodness of fit of the model for the training set. | > 0.6 |

| q² or R²cv (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²pred (Predictive r²) | Measures the predictive ability of the model for an external test set. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This technique is instrumental in understanding the specific interactions that govern ligand binding and can explain the observed SAR at a molecular level.

For this compound and its analogs, docking studies have been used to visualize their binding modes within the active sites of various targets. mdpi.comnih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. For instance, docking studies can show how the protonated piperidine nitrogen interacts with an acidic residue and how the 4-fluorophenyl group fits into a hydrophobic pocket.

The process of a typical docking study includes:

Preparation of the Receptor and Ligand: 3D structures of the target protein and the ligand are prepared, which includes adding hydrogen atoms and assigning charges.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions. tandfonline.com

Docking studies have been successfully used to explain the SAR of various piperidine derivatives, including their selectivity for different receptor subtypes. nih.govnih.gov The insights gained from these simulations can guide the design of new analogs with improved affinity and selectivity by suggesting modifications that enhance favorable interactions or remove unfavorable ones.

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the ligand-protein complex over time. nih.gov MD simulations are crucial for assessing the stability of the docked pose and understanding the dynamic nature of ligand-receptor interactions. nih.govresearchgate.net

In the context of this compound analogs, MD simulations can be used to:

Validate Docking Poses: By running a simulation starting from a docked pose, researchers can determine if the ligand remains stably bound in that orientation or if it shifts to a different conformation.

Analyze Dynamic Interactions: MD simulations can reveal transient interactions and the role of water molecules in the binding site, providing a more complete picture of the binding event.

Estimate Binding Free Energy: Advanced techniques like MM-PBSA and MM-GBSA can be used to calculate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone. scispace.com

MD simulations have been employed to confirm the stability of complexes between piperidine derivatives and their target proteins, providing confidence in the binding modes predicted by docking. mdpi.comnih.gov The analysis of fluctuations and interactions throughout the simulation can offer valuable insights into the key determinants of binding stability and can help in the design of ligands with longer residence times and improved efficacy.

Quantum Chemical Calculations for Electronic Properties (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in elucidating the electronic properties of molecules and understanding how these properties influence biological activity. For this compound and its analogs, DFT studies provide critical insights into molecular geometry, electronic stability, and reactivity, which are fundamental to their interaction with biological targets.

A key aspect explored through DFT is the conformational preference of the piperidine ring, which is significantly influenced by the substituents. In the case of fluorinated piperidines, a notable preference for the fluorine atom to occupy an axial position has been observed and analyzed computationally. This preference is attributed to a combination of electrostatic interactions and hyperconjugation effects. For instance, detailed DFT calculations on various fluorinated piperidine derivatives have shown that the axial conformation is often energetically favored in solution. This conformational rigidity can be a crucial factor in the design of selective ligands, as it pre-organizes the molecule for optimal interaction with a specific binding site.

The introduction of a fluorine atom to the phenyl ring, as in this compound, has profound effects on the electronic properties of the molecule. The high electronegativity of fluorine alters the electron distribution across the aromatic ring, which in turn can modify key properties such as the pKa of the piperidine nitrogen. These electronic modifications are critical for the molecule's ability to form specific interactions, such as hydrogen bonds or cation-π interactions, with amino acid residues in a receptor's binding pocket.

DFT calculations allow for the computation of various molecular descriptors that quantify these electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important descriptor as it relates to the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. By calculating these values for a series of analogs, researchers can correlate electronic properties with observed biological activities, thereby guiding the design of more potent and selective compounds.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated using DFT. The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how a ligand will interact with the complementary electrostatic environment of a protein binding site. For this compound analogs, the MEP would show the electronegative region around the fluorine atom and the electropositive region near the piperidine nitrogen, guiding the understanding of potential intermolecular interactions.

A recent study employing DFT and molecular dynamics (MD) simulations on a series of piperidine derivatives highlighted the importance of these computational approaches in understanding structural and electronic properties. researchgate.net The study provided insights into molecular geometry, electronic stability, and reactivity, which are crucial for drug design. researchgate.net

Table 1: Calculated Electronic Properties of a Model Fluorinated Piperidine Derivative

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Influences solubility and membrane permeability. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar fluorinated piperidine structures. Actual values would vary based on the specific analog and computational methods.

Pharmacophore Modeling and De Novo Ligand Design

Pharmacophore modeling and de novo ligand design are powerful computational strategies used to translate the structural information of known active compounds into models for the discovery and design of new, potentially more effective ligands. These approaches are particularly relevant for scaffolds like this compound, which has shown affinity for various receptors, including sigma receptors.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. For ligands based on the 2-phenylpiperidine scaffold, a common pharmacophore model for sigma receptor affinity includes two hydrophobic pockets connected by a central basic amine group. The this compound moiety can effectively occupy one of these hydrophobic regions, while the piperidine nitrogen serves as the crucial basic center.

The development of a pharmacophore model often begins with a set of known active ligands. By aligning these molecules and identifying their common structural features, a hypothesis about the necessary pharmacophoric elements can be generated. For instance, a study on piperidine/piperazine-based sigma receptor ligands identified the piperidine nitrogen as a key positive ionizable functionality, with the benzyl (B1604629) and phenylpiperazine moieties occupying primary and secondary hydrophobic groups. rsc.org The 4-fluorophenyl group of this compound would similarly fit into one of these hydrophobic sites.

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that match the pharmacophoric features. This virtual screening approach can significantly accelerate the discovery of novel hit compounds.